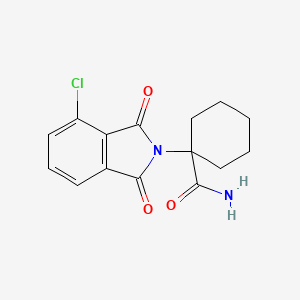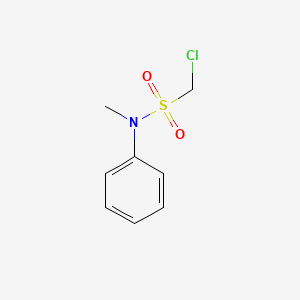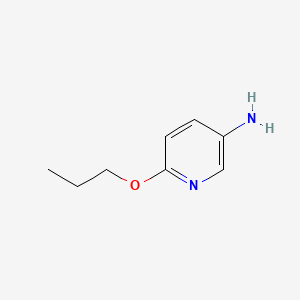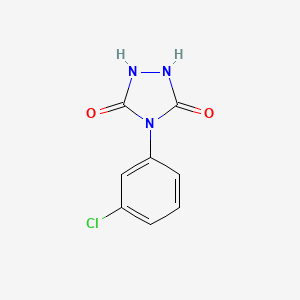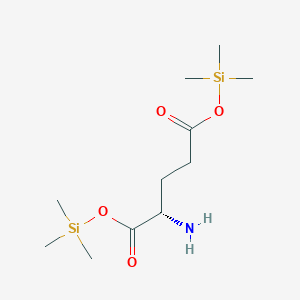
Bis(trimethylsilyl) L-glutamate
Overview
Description
“Bis(trimethylsilyl) L-glutamate” is a derivative of L-glutamic acid. It has the molecular formula C14H33NO4Si3 .
Synthesis Analysis
The synthesis of “this compound” involves the use of trimethylsilyl chloride with ammonia . In metabolomic profiling of human plasma, it has been used as a derivatizing agent in combination with several extraction solvents .Molecular Structure Analysis
The molecular structure of “this compound” is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
“this compound” is used in the derivatization of metabolites for their identification in human plasma using gas chromatography–mass spectrometry (GC–MS) . It has also been used in the derivatization of amino acids for GC–MS-based untargeted metabolomic analysis of rat urine .Scientific Research Applications
Synthesis and Derivative Formation
Bis(trimethylsilyl) L-glutamate and related compounds, such as bis(trimethylsilyl)acetamide, are frequently used in the synthesis of various derivatives of amino acids and other organic compounds. For instance, the treatment of N-p-nitrobenzoyl L- or D-glutamic acid diester with lithium bis(trimethylsilyl)amide leads to the formation of chelated γ-enolates, which react with alkyl halides to produce highly diastereoselective 4-alkylated glutamic acid derivatives (Gu & Hesson, 1995). Similarly, bis(trimethylsilyl)acetamide is used in the silylation of lipolysis products for gas-liquid chromatography, where it allows direct injection of the pyridine solution containing the sample and silylating agent onto the column, simplifying the analysis process (Tallent & Kleiman, 1968).
Solubility Enhancement and Polymer Chemistry
Bis(trimethylsilyl)acetamide (BSA) has been used for the trimethylsilylation of poly-L-lysine hydrobromide, enhancing its solubility in apolar organic solvents. This modification facilitates the use of poly-L-lysine in various chemical processes, including the formation of interpenetrating polymer networks (Beauregard, Hu, Grainger, & James, 2001).
Chromatography and Analytical Techniques
In chromatography and analytical chemistry, the use of bis(trimethylsilyl) compounds, including bis(trimethylsilyl)acetamide, has been prominent. For example, in the gas chromatographic separation of intermediates in the biosynthesis of cyanogenic glucosides, the trimethylsilyl derivatives of these intermediates are prepared using bis-(trimethylsilyl)-trifluoroacetamide, providing a method for analyzing these compounds (Møller, 1977).
Biochemistry and Molecular Biology
In biochemistry, bis(trimethylsilyl) compounds have found applications in the study of enzymes and biochemical pathways. For instance, targeting the enzyme glutaminase, which converts glutamine to glutamate, has been a focus in cancer research. Compounds like bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide, which inhibit glutaminase, have been explored for their potential in cancer therapy (Xiang et al., 2015).
Polymer Science
In the field of polymer science, this compound derivatives are used to synthesize high-molecular weight poly(L-glutamic acid) brush polymers. These polymers have potential applications in nanomedicine for drug delivery, as demonstrated in studies involving the synthesis and characterization of such brush polymers (Baumgartner, Kuai, & Cheng, 2017).
Mechanism of Action
While the specific mechanism of action for “Bis(trimethylsilyl) L-glutamate” is not directly mentioned, it’s worth noting that L-glutamine, which can be converted from glutamic acid, is crucial in nitrogen metabolism and is the principal carrier of nitrogen in the body . Glutamate activates both ionotropic and metabotropic glutamate receptors .
Safety and Hazards
While specific safety data for “Bis(trimethylsilyl) L-glutamate” is not available, similar compounds such as Lithium bis(trimethylsilyl)amide and Potassium bis(trimethylsilyl)amide are classified as hazardous. They are known to cause skin corrosion, serious eye damage, and specific target organ toxicity .
Future Directions
“Bis(trimethylsilyl) L-glutamate” and similar compounds continue to play a significant role in the field of medicinal chemistry, particularly in the synthesis of new drugs. For instance, halogen-containing drugs, which often involve the use of such compounds in their synthesis, are regularly reaching the market . The protection of amino acid reactive functionalities is an essential strategy in peptide chemistry, which could suggest future directions for the use of “this compound” and similar compounds .
Properties
IUPAC Name |
bis(trimethylsilyl) (2S)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSIZUUTRLQLP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554349 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-43-2 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


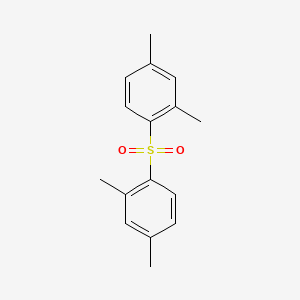

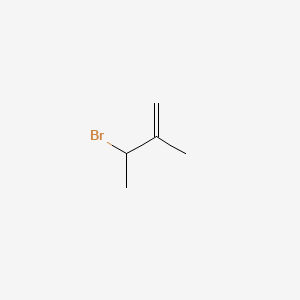
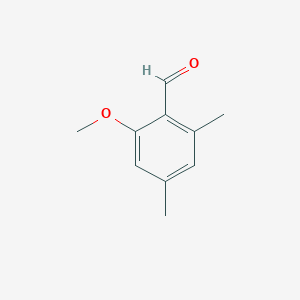

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)

